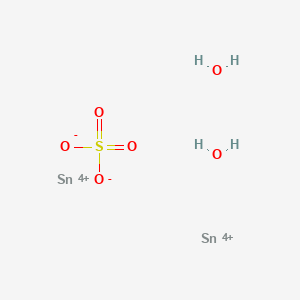
Ditin(IV)monosulfatedihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditin(IV)monosulfatedihydrate is a chemical compound that has garnered significant interest in recent years due to its unique properties and potential applications. This compound consists of tin in the +4 oxidation state, combined with sulfate ions and water molecules. Its chemical formula is Sn₂(SO₄)₄·2H₂O. The presence of tin in the +4 oxidation state imparts distinct chemical reactivity and stability to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ditin(IV)monosulfatedihydrate typically involves the reaction of tin(IV) chloride with sulfuric acid under controlled conditions. The reaction can be represented as follows:
SnCl4+2H2SO4→Sn(SO4)2+4HCl
The resulting tin(IV) sulfate is then crystallized from an aqueous solution to obtain the dihydrate form. The reaction conditions, such as temperature, concentration, and pH, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where tin(IV) chloride and sulfuric acid are mixed under controlled conditions. The reaction mixture is then subjected to crystallization processes to obtain the dihydrate form. The industrial production methods focus on optimizing the reaction conditions to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ditin(IV)monosulfatedihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The sulfate ions can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve the use of different acids or salts to replace the sulfate ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield tin(II) compounds, while oxidation reactions may produce tin(VI) compounds. Substitution reactions can result in the formation of various tin salts with different anions.
Applications De Recherche Scientifique
Ditin(IV)monosulfatedihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and therapeutic agents.
Industry: this compound is used in the production of advanced materials, including metal-organic frameworks (MOFs) and other nanostructured materials.
Mécanisme D'action
The mechanism by which Ditin(IV)monosulfatedihydrate exerts its effects involves the coordination of tin(IV) ions with various ligands The sulfate ions and water molecules in the compound play a crucial role in stabilizing the tin(IV) ions and facilitating their interactions with other molecules
Comparaison Avec Des Composés Similaires
Similar Compounds
Tin(IV) oxide (SnO₂): A common tin compound with similar oxidation state but different anionic composition.
Tin(IV) chloride (SnCl₄): Another tin compound with chloride ions instead of sulfate ions.
Tin(IV) nitrate (Sn(NO₃)₄): A tin compound with nitrate ions, used in different applications.
Uniqueness
Ditin(IV)monosulfatedihydrate is unique due to its specific combination of tin(IV) ions, sulfate ions, and water molecules. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in catalysis, material science, and potentially in biological systems.
Propriétés
Numéro CAS |
13511-00-7 |
|---|---|
Formule moléculaire |
C20H38O4Zn |
Poids moléculaire |
0 |
Synonymes |
tin(IV) sulfate dihydrosulfate hydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(1R,3S,5R,7S,9R,11S,12S,14S,16R,18S,20R,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal](/img/structure/B1172457.png)
